N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(22)12-6-8-13(9-7-12)19-16(23)10-25-17-14-4-2-3-5-15(14)20-18(24)21-17/h6-9H,2-5,10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBKDBCJOHWLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound's structure consists of an acetylphenyl group linked to a hexahydroquinazolinyl moiety through a sulfanyl acetamide bond. Its molecular formula is , with a molecular weight of approximately 306.39 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives related to the compound exhibit significant antimicrobial properties. For instance, a related bis-chloroacetamide derivative showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates of 83.4% and 78.8%, respectively . The sulfide derivatives synthesized from this class of compounds have also shown promising antioxidant activities.
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies. For example:
- Compounds derived from 1,3,4-thiadiazole showed significant inhibition against human breast carcinoma (MCF-7) cell lines .
- A study on 5-oxopyrrolidine derivatives reported structure-dependent anticancer activity against A549 lung adenocarcinoma cells .
Study 1: Antimicrobial Screening
A screening of several sulfide derivatives indicated that one compound exhibited the highest antioxidant activity (85.9% inhibition) comparable to L-ascorbic acid . This suggests that modifications in the sulfanyl group can enhance biological efficacy.
| Compound | Activity Against S. aureus (%) | Activity Against P. aeruginosa (%) | Antioxidant Activity (%) |
|---|---|---|---|
| Sulfide 7 | 83.4 | 78.8 | 85.9 |
| Sulfide 5 | 62.2 | 51.5 | 60.0 |
Study 2: Anticancer Properties
A comparative analysis of various derivatives revealed that certain substitutions significantly improved anticancer activity:
- The introduction of a phenyl group in specific positions enhanced cytotoxicity against cancer cells.
| Compound | Cell Line | EC50 (µM) | Comparison Drug |
|---|---|---|---|
| Compound A | A549 | 10.28 | Doxorubicin (0.877) |
| Compound B | MCF7 | 8.107 | Bleomycin |
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of hexahydroquinazoline have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- A study focusing on related compounds reported percent growth inhibitions (PGIs) against several cancer types, indicating that the presence of the hexahydroquinazoline core may enhance anticancer efficacy .
-
Antimicrobial Activity
- Compounds containing sulfanyl groups have been noted for their antimicrobial properties. Research has shown that derivatives can effectively inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
- The compound's structural analogs have been screened for antimicrobial activity against pathogens like Mycobacterium tuberculosis, demonstrating significant inhibitory effects .
-
Acetylcholinesterase Inhibition
- The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds similar to N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide have been evaluated for their AChE inhibitory activity .
- In silico studies suggest that the compound can effectively bind to AChE, potentially leading to therapeutic applications in cognitive decline conditions .
Case Studies and Research Findings
Potential Applications
-
Drug Development
- The compound's diverse biological activities make it a candidate for further development into pharmaceuticals targeting cancer and infectious diseases.
-
Neuropharmacology
- Given its potential as an AChE inhibitor, this compound could be explored in the context of neurodegenerative disorders.
-
Synthetic Chemistry
- The synthesis of this compound can serve as a template for designing new derivatives with enhanced efficacy and reduced side effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?
- Methodology :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .
- Incorporate computational pre-screening (e.g., quantum chemical calculations) to predict reaction pathways and intermediates, as demonstrated by ICReDD’s integrated approach .
- Monitor reaction progress via HPLC or in-situ FTIR to track intermediate formation and byproducts.
- Table 1 : Example Synthetic Parameters and Responses
| Factor | Levels Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 80°C, 100°C, 120°C | 100°C | Maximizes purity |
| Solvent | DMF, THF, Acetonitrile | DMF | Enhances solubility |
| Catalyst | None, Pd/C, FeCl₃ | FeCl₃ (5 mol%) | Reduces side reactions |
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodology :
- X-ray crystallography for absolute configuration determination, as applied to related acetamide derivatives (e.g., bond angles and torsion angles in crystal lattices) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent connectivity and hydrogen bonding patterns .
- High-resolution mass spectrometry (HRMS) to validate molecular formula and detect fragmentation patterns .
- Key Data :
- Expected ¹H NMR shifts: Acetyl protons (~2.5 ppm), aromatic protons (6.8–8.2 ppm), and thioether-linked CH₂ (~4.2 ppm).
Q. How should researchers design initial bioactivity screens for this compound?
- Methodology :
- Prioritize in vitro assays targeting enzymes/receptors structurally related to the quinazolinone core (e.g., kinase inhibition or antimicrobial activity) .
- Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity.
- Assess solubility and stability in assay buffers using UV-Vis spectroscopy to avoid false negatives .
Advanced Research Questions
Q. How can computational modeling predict reactivity and stability during synthesis?
- Methodology :
- Apply density functional theory (DFT) to calculate transition-state energies and identify rate-limiting steps. For example, ICReDD’s reaction path searches reduce trial-and-error experimentation .
- Simulate solvent effects using COSMO-RS to optimize solvation free energy and stabilize intermediates.
- Validate predictions with microkinetic modeling to reconcile computational and experimental yields .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Methodology :
- Conduct meta-analysis of dose-response data to identify outliers. Use Bland-Altman plots to assess inter-study variability .
- Evaluate assay conditions (e.g., cell line specificity, serum concentration) that may alter compound bioavailability.
- Perform molecular docking to probe binding site interactions, highlighting differences between homologous targets (e.g., human vs. murine enzymes) .
Q. How can advanced reactor designs improve scalability while maintaining yield?
- Methodology :
- Implement continuous-flow reactors for precise control of residence time and temperature, reducing side reactions .
- Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates in real-time, enhancing purity .
- Optimize mixing efficiency via computational fluid dynamics (CFD) to minimize concentration gradients in large-scale batches .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodology :
- Follow GHS guidelines : Use fume hoods for synthesis, wear nitrile gloves, and avoid ignition sources due to potential dust explosivity .
- Store under inert atmosphere (argon) at –20°C to prevent degradation.
- Conduct toxicity screening using in silico tools (e.g., ProTox-II) to prioritize in vivo testing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data?
- Methodology :
- Compare X-ray crystallography results with NMR/IR data to rule out polymorphism or solvate formation .
- Re-examine sample preparation (e.g., drying time, solvent traces) that may alter spectral profiles.
- Use dynamic NMR to detect conformational exchange in solution that static structures might miss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
